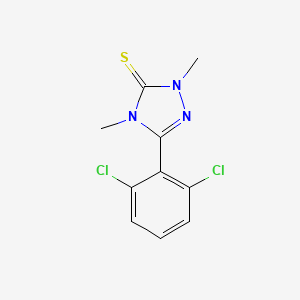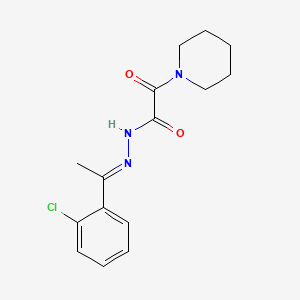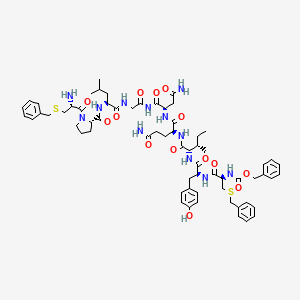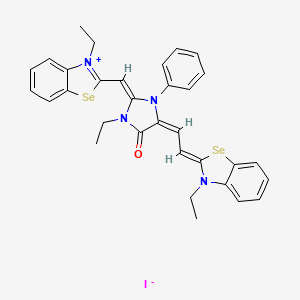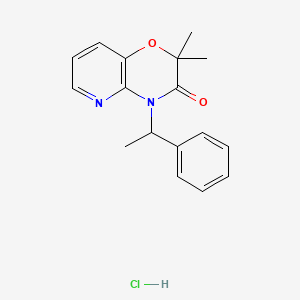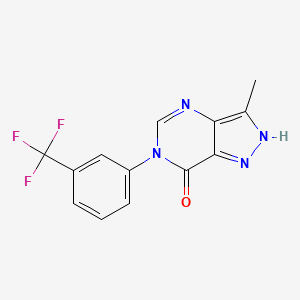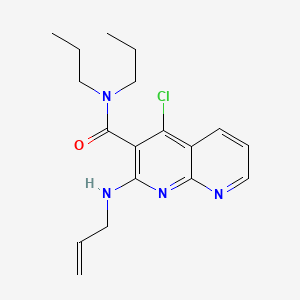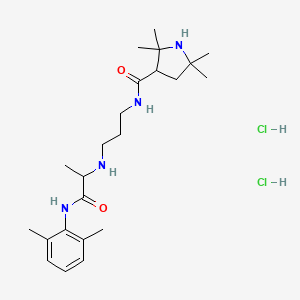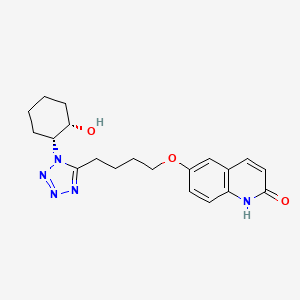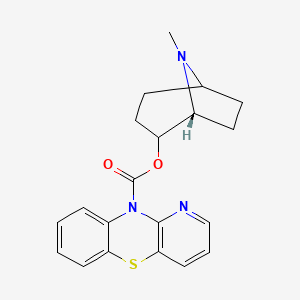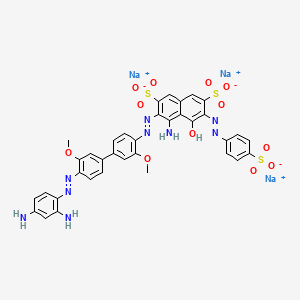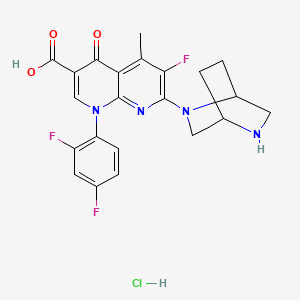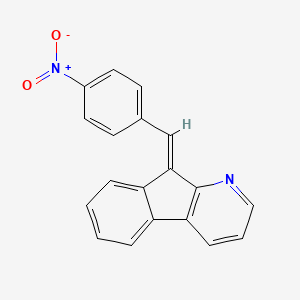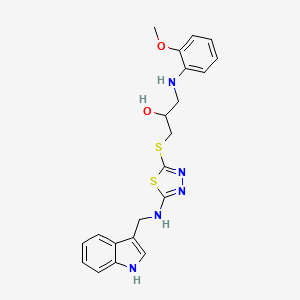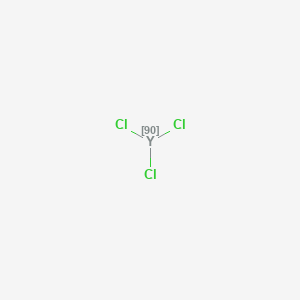
Ytracis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theryttrex is a radiopharmaceutical precursor solution primarily used for the radiolabelling of medicinal products such as monoclonal antibodies, peptides, or other substrates. It contains Yttrium-90, a radioactive isotope of Yttrium, which is utilized in various medical and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Theryttrex is synthesized by incorporating Yttrium-90 into a sterile solution. The preparation involves dissolving Yttrium-90 in a suitable solvent under controlled conditions to ensure the stability and purity of the final product .
Industrial Production Methods: The industrial production of Theryttrex involves the irradiation of Yttrium-89 in a nuclear reactor to produce Yttrium-90. The irradiated material is then processed to extract and purify Yttrium-90, which is subsequently formulated into a sterile solution for use as a radiopharmaceutical precursor .
Análisis De Reacciones Químicas
Types of Reactions: Theryttrex undergoes various chemical reactions, including:
Oxidation: Yttrium-90 can participate in oxidation reactions, altering its oxidation state.
Reduction: Reduction reactions can also occur, changing the oxidation state of Yttrium-90.
Substitution: Yttrium-90 can be substituted into different molecular structures during radiolabelling processes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various organic and inorganic ligands used in radiolabelling.
Major Products Formed: The major products formed from these reactions are radiolabelled compounds, which are used in medical diagnostics and treatment. These include radiolabelled monoclonal antibodies, peptides, and other therapeutic agents .
Aplicaciones Científicas De Investigación
Theryttrex has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of radiolabelled compounds for various chemical studies.
Biology: Employed in biological research to track and study biological processes using radiolabelled molecules.
Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Mecanismo De Acción
Theryttrex exerts its effects through the emission of beta particles from Yttrium-90. These beta particles can penetrate tissues and cause cellular damage, making Theryttrex effective in targeted radiotherapy. The molecular targets include cancer cells, which are selectively destroyed by the emitted radiation. The pathways involved include the induction of DNA damage and subsequent cell death .
Comparación Con Compuestos Similares
Iodine-131: Another radiopharmaceutical used for radiolabelling and treatment of thyroid conditions.
Technetium-99m: Widely used in diagnostic imaging due to its favorable properties.
Lutetium-177: Used in targeted radiotherapy similar to Yttrium-90.
Uniqueness of Theryttrex: Theryttrex is unique due to its high specific activity and the ability to deliver a high radiation dose to targeted cells while minimizing damage to surrounding healthy tissues. This makes it particularly effective in the treatment of certain cancers and other medical conditions .
Propiedades
Número CAS |
39271-65-3 |
|---|---|
Fórmula molecular |
Cl3Y |
Peso molecular |
196.26 g/mol |
Nombre IUPAC |
trichloro(90Y)yttrium-90 |
InChI |
InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3/i;;;1+1 |
Clave InChI |
PCMOZDDGXKIOLL-SGNQUONSSA-K |
SMILES isomérico |
Cl[90Y](Cl)Cl |
SMILES canónico |
Cl[Y](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


